N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide
Description
3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-IODOBENZOYL)THIOUREA is a complex organic compound that features a unique structure combining a cyclooctathiophene core with a thiourea moiety
Properties
Molecular Formula |
C19H18IN3OS2 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-2-iodobenzamide |
InChI |
InChI=1S/C19H18IN3OS2/c20-15-9-6-5-8-13(15)17(24)22-19(25)23-18-14(11-21)12-7-3-1-2-4-10-16(12)26-18/h5-6,8-9H,1-4,7,10H2,(H2,22,23,24,25) |
InChI Key |
IIEDDALCLLPIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3I)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-IODOBENZOYL)THIOUREA typically involves multi-step organic reactions. The starting materials often include cyclooctathiophene derivatives and isothiocyanates. The reaction conditions usually require the presence of a base, such as triethylamine, and solvents like dichloromethane or dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-IODOBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiourea derivatives.
Scientific Research Applications
3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-IODOBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-IODOBENZOYL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The cyano group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the iodine atom can facilitate halogen bonding, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA
- N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDE
Uniqueness
3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2-IODOBENZOYL)THIOUREA is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties. The combination of the cyclooctathiophene core with the thiourea moiety also provides a distinct structural framework that can be exploited for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
